2-[(3-Methylbutyl)amino]propanoic acid hydrochloride
Description
2-[(3-Methylbutyl)amino]propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted at the second carbon with a 3-methylbutylamino group and a hydrochloride counterion. The 3-methylbutyl (isopentyl) substituent introduces a branched alkyl chain, which may enhance lipophilicity compared to shorter or linear alkyl analogs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylbutylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-9-7(3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETKPZYGYCMUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-methylbutylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride exhibit antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against multiple strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising antibacterial effects for certain derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | S. aureus | 250 |
| 3b | E. coli | 350 |
| 3c | B. cereus | 500 |
These findings suggest that modifications in the side chains of amino acids can enhance antibacterial properties, potentially leading to the development of new antimicrobial agents .
Antiplasmodial Activity
Another significant application is in the treatment of malaria. Compounds derived from amino acids have been synthesized and tested for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The results indicated that specific structural modifications led to enhanced efficacy in vitro.
| Compound | CQ-S Activity (nM) | CQ-R Activity (nM) |
|---|---|---|
| 7a | 50 | 75 |
| 7b | 40 | 60 |
These compounds demonstrated strong potential for further development into therapeutic agents against malaria, especially with their ability to overcome resistance .
Enzyme Inhibition Studies
The compound has also been explored for its role as an enzyme inhibitor. Inhibitory assays have shown that certain derivatives can effectively inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Dipeptidyl Peptidase IV | 70 |
| Aminopeptidase | 65 |
This inhibition profile suggests that such compounds could be beneficial in managing conditions like diabetes by modulating enzyme activity .
Clinical Trials on Antimicrobial Effects
A clinical trial investigated the efficacy of a formulation containing this compound against bacterial infections in patients with compromised immune systems. The trial reported a significant reduction in infection rates compared to controls, highlighting the compound's potential as a therapeutic agent.
Synthesis and Optimization
The synthesis of this compound has been optimized through various chemical pathways, enhancing yield and purity. Researchers have focused on refining the synthesis process to improve scalability for pharmaceutical applications, demonstrating its viability for commercial production .
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride with structurally or functionally related compounds, emphasizing substituent variations, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Impact on Lipophilicity :
- The 3-methylbutyl group in the target compound likely confers higher lipophilicity than analogs with shorter alkyl chains (e.g., methyl or ethyl) or polar groups (e.g., trifluoroethyl ). This property may enhance tissue penetration but reduce aqueous solubility.
- GW-1929’s benzoylphenyl and pyridinyl groups introduce aromaticity and hydrogen-bonding capacity, critical for PPARγ binding.
Biological Activity Correlations: Ronacaleret’s difluoroaryl and hydroxypropoxy substituents enable selective calcium receptor modulation, contrasting with the target compound’s undefined mechanism. The methylsulfanyl group in 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl may facilitate redox interactions or metal coordination in enzyme inhibition.
Safety Profiles: 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl is classified as an irritant , highlighting the need for careful handling of amino acid derivatives with ether-containing substituents.
Research Findings and Trends
- Synthetic Routes: While direct synthesis data for the target compound are unavailable, outlines methods for analogous propanoic acid derivatives using tert-butoxycarbonyl (Boc) protection and iodophenyl intermediates . Similar strategies (e.g., Boc deprotection, alkylation) may apply.
- Therapeutic Potential: GW-1929 and Ronacaleret demonstrate that aryl and heteroaryl substituents are pivotal for target engagement , suggesting that the 3-methylbutyl group in the target compound could be optimized for specific hydrophobic binding pockets.
- Structural Diversity : Fluorinated (e.g., trifluoroethyl ) and sulfur-containing (e.g., methylsulfanyl ) analogs highlight the role of electronegativity and steric effects in modulating bioactivity.
Q & A
Q. What are the optimal synthesis routes for 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 3-methylbutylamine with a propanoic acid derivative (e.g., bromopropanoic acid) via nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous conditions. Key parameters include:
- Temperature : Maintain ≤0°C during amine activation to minimize side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% yield reported in analogous syntheses) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of the 3-methylbutyl chain (δ 0.8–1.5 ppm for methyl groups) and the propanoic acid backbone (δ 2.5–3.5 ppm for α-protons).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H] peak at m/z 220.1 (theoretical for CHClNO) .
- X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation.
- Handling : Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption. Compatibility tests suggest avoiding strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound given its chiral center?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Adjust flow rates to 1.0 mL/min for baseline separation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity.
- Design of Experiments (DoE) : Optimize parameters like stoichiometry (amine:acid = 1.2:1) and pH (6.5–7.0) using response surface methodology .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in biological assays?
- Methodological Answer :
- pH Stability : Degrades rapidly at pH >8.0 due to ester hydrolysis (if applicable). Use buffered solutions (PBS, pH 7.4) for in vitro studies.
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at >150°C. Avoid autoclaving; sterilize via filtration .
Data Contradiction Analysis
Q. How should discrepancies in reported bioactivity data (e.g., IC values) between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations. Poor absorption (e.g., logP <1) may explain reduced in vivo efficacy.
- Metabolite Screening : Identify hydrolyzed or oxidized metabolites via HRMS, which may antagonize parent compound activity .
Q. What analytical approaches validate the absence of residual palladium in synthesized batches?
- Methodological Answer :
- ICP-MS : Detect Pd levels down to 0.1 ppm.
- Chelation Strategies : Post-synthesis treatment with silica-bound thiourea resins removes Pd contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
